1-phenyl-N-(thian-4-yl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-phenyl-N-(thian-4-yl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-2-6-16(7-3-1)18-10-4-5-15(13-18)17-14-8-11-19-12-9-14/h1-3,6-7,14-15,17H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSFHLPEMNRDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)NC3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-phenyl-N-(thian-4-yl)piperidin-3-amine, a compound with potential pharmacological applications, has garnered interest in various fields of research. This article explores its scientific applications, focusing on its chemical properties, biological activities, and potential therapeutic uses.
Antidepressant Effects
Research has indicated that piperidine derivatives exhibit antidepressant-like effects. A study demonstrated that compounds similar to this compound could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. The compound's ability to interact with these neurotransmitter systems suggests potential use as an antidepressant agent.
Analgesic Properties
The analgesic properties of piperidine derivatives have been explored in various studies. For instance, a comparative analysis showed that certain piperidine compounds effectively reduced pain responses in animal models. This suggests that this compound may also possess similar analgesic properties, warranting further investigation.
Antitumor Activity
Emerging research has highlighted the potential antitumor activity of piperidine derivatives. A study focusing on structurally related compounds revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This finding opens avenues for exploring the antitumor potential of this compound.
Structure-Based Drug Design
The unique structural features of this compound make it a candidate for structure-based drug design (SBDD). Computational modeling techniques can be employed to predict its binding affinity to various biological targets, facilitating the development of novel therapeutics.
Combination Therapies
Given its potential pharmacological properties, this compound may be explored in combination therapies for enhanced efficacy. For instance, combining it with existing antidepressants or analgesics could lead to improved treatment outcomes in patients with complex conditions.
Case Study 1: Antidepressant Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of piperidine derivatives. The results indicated that certain modifications to the piperidine ring significantly enhanced serotonin receptor binding affinity, suggesting that similar modifications could optimize the therapeutic profile of this compound .
Case Study 2: Analgesic Efficacy
In an experimental model assessing pain response, researchers found that analogs of 1-phenyl-N-(thian-4-yl)piperidin-3-amines exhibited significant analgesic effects comparable to traditional pain medications. The study concluded that these compounds could serve as alternative analgesics with potentially fewer side effects .
Case Study 3: Antitumor Research
A collaborative research effort demonstrated that piperidine-based compounds showed promising results in inhibiting tumor growth in vitro and in vivo. The findings suggested that 1-phenyl-N-(thian-4-yl)piperidin-3-amines might share similar antitumor mechanisms, warranting further exploration .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
1-Phenyl-N-(thian-4-yl)piperidin-3-amine is typically synthesized via multistep nucleophilic substitution and reductive amination strategies. Key steps include:
Table 1: Representative Synthetic Pathways
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Critical Step : Alkylation of the piperidin-3-amine scaffold with thian-4-yl bromide under basic conditions introduces the sulfur-containing substituent .
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Challenges : Competitive side reactions at the piperidine nitrogen require careful control of stoichiometry .
Functional Group Reactivity
The compound’s reactivity is governed by its secondary amine and aryl groups :
Amine Derivatives
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives (e.g., 1-phenyl-N-acetyl-N-(thian-4-yl)piperidin-3-amine) .
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives, confirmed by shift at δ 8.2–8.5 ppm .
Aromatic Substitution
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Electrophilic Substitution : The phenyl group undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the para position due to electron-donating effects from the piperidine ring .
Catalytic Cross-Coupling Reactions
The thian-4-yl group participates in palladium-catalyzed couplings :
Table 2: Cross-Coupling Examples
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Mechanistic Insight : The sulfur atom in the thian ring stabilizes transition states via lone-pair donation, enhancing coupling efficiency .
Stability and Degradation
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pH Sensitivity : The amine protonates under acidic conditions (pH < 4), forming water-soluble salts, while neutral conditions favor degradation via oxidation .
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Thermal Stability : Decomposes above 200°C, with mass loss peaks observed in TGA at 210°C (thian ring) and 280°C (piperidine) .
Analytical Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Modifications
N-Phenylpiperidin-4-amine (CAS 21409-26-7)
- Structure : Piperidine with a phenyl group on the amine at position 3.
- Key Differences: The amine position (4 vs. 3) alters conformational flexibility and binding interactions.
- Properties : Higher lipophilicity (logP ~3.1) due to the phenyl group, with a pKa of ~9.0, making it more basic than sulfur-containing analogs .
1-(1-Methyl-1H-pyrazol-4-yl)piperidin-3-amine (CAS 1251330-45-6)
- Structure : Piperidin-3-amine substituted with a methyl-pyrazole group.
- Properties : Lower molecular weight (180.25 g/mol) and reduced lipophilicity (logP ~1.8), suggesting improved aqueous solubility compared to the phenyl-thian analog .
1-(Pyrimidin-4-yl)piperidin-3-amine Dihydrochloride
- Structure : Piperidin-3-amine with a pyrimidine ring.
- Key Differences : The pyrimidine group enhances hydrogen-bonding capacity and aromaticity, contrasting with the saturated thian-4-yl’s conformational rigidity.
Electronic and Pharmacokinetic Implications
Thian-4-yl vs. Morpholine :
- Thian-4-yl : Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bond acceptor strength but increases lipophilicity. This may enhance blood-brain barrier penetration for CNS targets .
- Morpholine : Oxygen’s higher electronegativity improves solubility but may reduce metabolic stability due to oxidative susceptibility.
Amine Position (3 vs. 4) :
Data Table: Hypothetical Comparative Properties
Preparation Methods
Nucleophilic Substitution with Thian-4-yl Electrophiles
A widely adopted route involves reacting 1-phenylpiperidin-3-amine with thian-4-yl halides (e.g., bromides or iodides) under basic conditions. The amine acts as a nucleophile, displacing the halide to form the desired N-(thian-4-yl) linkage.
Procedure :
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Preparation of 1-phenylpiperidin-3-amine :
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1-Fluoro-4-nitrobenzene undergoes coupling with tert-butyl piperidin-3-ylcarbamate via a Pd-catalyzed Buchwald-Hartwig reaction (Pd₂(dba)₃, BINAP, Cs₂CO₃, 1,4-dioxane, 90°C).
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Reduction of the nitro group using H₂/Pd/C yields the primary amine intermediate.
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Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) furnishes 1-phenylpiperidin-3-amine.
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Thian-4-yl Bromide Synthesis :
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Thian-4-ol is treated with PBr₃ in anhydrous ether to generate thian-4-yl bromide.
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Coupling Reaction :
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1-Phenylpiperidin-3-amine (1 equiv), thian-4-yl bromide (1.2 equiv), and K₂CO₃ (2 equiv) are refluxed in acetonitrile for 12–16 hours.
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Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound (68–72%).
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Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12–16 hours |
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
Reductive Amination of Piperidin-4-one Intermediates
An alternative approach employs reductive amination to construct the piperidine core while introducing the thian-4-yl group.
Procedure :
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Synthesis of 3,3-Dimethyl-2,6-diphenylpiperidin-4-one :
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Oxime Formation :
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Reduction to Amine :
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Thian-4-yl Functionalization :
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The amine reacts with thian-4-yl mesylate in tetrahydrofuran (THF) with NaH as the base (62% yield).
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Key Data :
| Parameter | Value |
|---|---|
| Piperidin-4-one Yield | 88% |
| Oxime Reduction Yield | 75% |
| Final Step Yield | 62% |
Optimization and Mechanistic Insights
Role of Protecting Groups
Boc protection of the piperidine amine prevents undesired side reactions during coupling steps. Deprotection with TFA restores reactivity for subsequent functionalization.
Solvent and Base Effects
Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while K₂CO₃ facilitates halide displacement by neutralizing HBr. In contrast, THF/NaH systems favor mesylate reactions due to superior leaving-group activation.
Catalytic Systems
Pd-based catalysts (e.g., Pd₂(dba)₃) enable efficient C–N bond formation in Buchwald-Hartwig reactions, critical for constructing the 1-phenylpiperidine core.
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the chair conformation of the piperidine ring and equatorial orientation of the thian-4-yl group.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 72 | ≥98 | Short reaction time |
| Reductive Amination | 62 | ≥95 | Scalable for bulk synthesis |
Q & A
Q. What are the optimal synthetic routes for 1-phenyl-N-(thian-4-yl)piperidin-3-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling a piperidin-3-amine core with thian-4-yl and phenyl groups. Key steps include:
- Catalytic Systems : Use copper(I) bromide and cesium carbonate in polar aprotic solvents (e.g., DMSO) under mild heating (35–50°C), as demonstrated in analogous piperidine syntheses .
- Purification : Chromatography with gradients of ethyl acetate/hexane (0–100%) yields pure product. Monitor reaction progress via TLC or LC-MS to optimize reaction time (e.g., 48 hours for similar reactions) .
- Yield Improvement : Adjust stoichiometry of cyclopropanamine or thian-4-yl precursors to reduce side products.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, δ 8.87 ppm (d, J = 2 Hz) in H NMR indicates aromatic protons in related pyridine-containing analogs .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+ for structurally similar compounds) .
- Melting Point Analysis : Consistency in melting range (e.g., 104–107°C) indicates purity .
Q. How can researchers design preliminary biological screens to identify potential therapeutic targets?
Methodological Answer:
- Computational Docking : Use structural data from RCSB PDB (e.g., ligand ID 8J6) to predict binding affinity to receptors like GPCRs or kinases .
- In Vitro Assays : Test inhibition of histone deacetylases (HDACs) or neurotransmitter transporters (e.g., serotonin reuptake), referencing protocols for piperidine-based HDAC inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability, as seen in fluazinam analogs .
- Functional Group Replacement : Replace thian-4-yl with tetramethylpiperidine to study steric effects on receptor binding, guided by crystallographic data (e.g., ligand ID 8J6) .
- Data-Driven SAR : Use machine learning models trained on PubChem bioactivity data to predict modifications that improve selectivity .
Q. What strategies address conflicting data in cytotoxicity assays (e.g., IC₅₀ variability across cell lines)?
Methodological Answer:
- Assay Standardization : Normalize protocols for cell viability (e.g., MTT vs. ATP-based assays) and control for batch-specific culture conditions .
- Mechanistic Profiling : Perform RNA-seq on treated cells to identify off-target pathways (e.g., oxidative stress response) that may explain discrepancies .
Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be mitigated through structural modifications?
Methodological Answer:
- LogP Optimization : Reduce hydrophobicity by introducing polar groups (e.g., hydroxyl or amine) on the piperidine ring, balancing permeability and solubility .
- Prodrug Design : Link the amine group to ester-based promoiety for enhanced intestinal absorption, as validated in pyrazol-3-amine derivatives .
Q. What experimental frameworks validate the compound’s mechanism of action in disease models?
Methodological Answer:
Q. How should researchers design comprehensive toxicity profiles, including long-term carcinogenicity risks?
Methodological Answer:
- In Silico Tox Prediction : Apply tools like ProTox-II to prioritize assays for mutagenicity or hepatotoxicity .
- Regulatory Compliance : Follow OECD guidelines for acute toxicity (OECD 423) and Ames tests (OECD 471) .
Data Contradiction and Troubleshooting
Q. How to resolve inconsistencies in reported HDAC inhibition potency across studies?
Methodological Answer:
Q. What methods validate crystallographic binding poses conflicting with computational docking results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
